molecular formula C21H46BrN B14676181 N,N,N-Triethylpentadecan-1-aminium bromide CAS No. 34319-41-0

N,N,N-Triethylpentadecan-1-aminium bromide

Cat. No.: B14676181
CAS No.: 34319-41-0
M. Wt: 392.5 g/mol
InChI Key: JCSJDXANDDGPPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Triethylpentadecan-1-aminium bromide: is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound consists of a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpentadecan-1-aminium bromide typically involves the quaternization of pentadecan-1-amine with triethylamine and a brominating agent. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The general reaction scheme is as follows:

    Step 1: Pentadecan-1-amine is dissolved in an organic solvent.

    Step 2: Triethylamine is added to the solution.

    Step 3: A brominating agent, such as bromoethane, is slowly added to the mixture.

    Step 4: The reaction mixture is heated under reflux for several hours.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylpentadecan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different quaternary ammonium salts.

    Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Different quaternary ammonium salts.

    Oxidation Reactions: Alcohols or carboxylic acids.

    Reduction Reactions: Secondary or tertiary amines.

Scientific Research Applications

N,N,N-Triethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

    Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N,N-Triethylpentadecan-1-aminium bromide primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged phosphate groups of the membrane lipids. This disrupts the membrane structure, leading to increased permeability and eventual cell lysis. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its ability to solubilize and remove contaminants.

Comparison with Similar Compounds

  • N,N,N-Trimethyl-1-pentadecanaminium bromide
  • Dodecyltrimethylammonium bromide
  • Hexadecyltrimethylammonium bromide

Comparison: N,N,N-Triethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of triethyl groups. This gives it distinct surfactant properties compared to other quaternary ammonium compounds. For example, dodecyltrimethylammonium bromide has a shorter alkyl chain, which affects its solubility and surface activity. Hexadecyltrimethylammonium bromide, on the other hand, has a longer alkyl chain, which can enhance its surfactant properties but may also increase its toxicity.

Properties

CAS No.

34319-41-0

Molecular Formula

C21H46BrN

Molecular Weight

392.5 g/mol

IUPAC Name

triethyl(pentadecyl)azanium;bromide

InChI

InChI=1S/C21H46N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22(6-2,7-3)8-4;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

JCSJDXANDDGPPG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.